molecular formula C10H12F2N2 B13436124 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine

Cat. No.: B13436124
M. Wt: 198.21 g/mol
InChI Key: NZMCSWZQQGSHPZ-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine is a small organic molecule featuring an azetidine (a four-membered saturated ring containing three carbon atoms and one nitrogen atom) core substituted with a 3,4-difluorobenzyl group at the 1-position and an amine group at the 3-position. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms on the aromatic ring and the strained azetidine ring. Such characteristics make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs and rigid heterocycles .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]azetidin-3-amine

InChI

InChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2

InChI Key

NZMCSWZQQGSHPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)F)N

Origin of Product

United States

Preparation Methods

Formation of the Azetidine Ring via Strain-Release and Nucleophilic Displacement

One of the most prevalent methods involves the strain-release reaction of azabicyclobutane derivatives with amines, as detailed in recent patents and research articles. This approach typically starts from a protected or activated azetidine precursor, such as 1-benzhydrylazetidin-3-yl methanesulfonate or similar electrophilic intermediates.

Key steps include:

  • Preparation of the electrophilic azetidine intermediate: Usually synthesized via cyclization of suitable amino alcohols or via strain-release from azabicyclobutane derivatives.
  • Nucleophilic displacement with amines: The electrophile reacts with primary or secondary amines under mild conditions, often in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF), at elevated temperatures (~80°C). Yields vary but can reach up to 72% with optimized conditions.

Reaction Scheme:

Azetidine electrophile + Amine → Azetidin-3-amine derivative

This method is advantageous for late-stage functionalization of complex molecules, including pharmacologically active compounds.

Direct Displacement of Azetidine Electrophiles

Another common route involves directly displacing a good leaving group (e.g., methanesulfonate or halogen) on a pre-formed azetidine ring with an amine nucleophile. This is especially useful for introducing the difluorophenylmethyl group at the 1-position.

Reaction conditions include:

  • Use of inert solvents such as dichloromethane or chloroform.
  • Organic bases like triethylamine or N,N-dimethylaminopyridine.
  • Temperatures ranging from 0°C to reflux conditions.

Intermediates:

  • 1-benzhydrylazetidin-3-yl methanesulfonate or halogenated azetidine derivatives.

Ring-Opening and Functionalization

Alternatively, the azetidine ring can be opened via nucleophilic attack, followed by ring closure or functionalization steps to install the difluorophenylmethyl group. This often involves initial formation of a cyanide or carboxylic acid intermediate, which is then transformed into the target compound.

Single-Step Synthesis Methods

Recent advances have demonstrated the feasibility of synthesizing azetidine-3-amines in a one-pot manner, significantly simplifying the process.

Displacement of Azetidine Electrophiles with Secondary Amines

A notable example involves the reaction of commercially available 1-benzhydrylazetidin-3-yl methanesulfonate with secondary amines such as piperidine, in acetonitrile at elevated temperatures (~80°C), yielding the desired azetidine-3-amine in moderate to high yields (up to 72%).

Reaction conditions:

  • Reagents: Azetidine electrophile, secondary amine (e.g., piperidine), base (optional).
  • Solvent: Acetonitrile or other polar aprotic solvents.
  • Temperature: 60–80°C.
  • Yield: Up to 72%, with scope for optimization.

This methodology is advantageous for late-stage modifications and rapid synthesis of analogs.

Reaction Conditions and Reagents Summary

Method Starting Material Reagents Solvent Temperature Typical Yield Notes
Strain-release displacement Azabicyclobutane derivatives Amine nucleophiles Acetonitrile, THF 60–80°C Up to 72% Suitable for complex molecules
Direct electrophilic displacement 1-benzhydrylazetidin-3-yl methanesulfonate Amine nucleophiles Dichloromethane, chloroform 0–80°C 34–69% Broad scope, including primary and secondary amines
One-pot "mix-and-heat" Commercial azetidine precursors Amine + base Acetonitrile, THF Room temp to 80°C Up to 72% Suitable for late-stage functionalization

Notes on Optimization and Scope

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring's tertiary amine and benzyl-positioned difluorophenyl group participate in nucleophilic substitutions. Key findings include:

Table 1: Substitution reactions at the azetidine nitrogen

Reaction TypeConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12hN-Methylated azetidine derivative78%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylated product85%
SulfonylationTsCl, pyridine, 40°C, 6hN-Tosyl derivative91%

The electron-withdrawing difluorophenyl group enhances the electrophilicity of the adjacent methylene carbon, enabling SN2 reactions with nucleophiles like thiols or amines under basic conditions .

Aza-Michael Additions

The compound participates in conjugate additions to α,β-unsaturated systems:

Table 2: Aza-Michael reactions with acrylates

Acrylate PartnerCatalystTemperature/TimeYieldSelectivity
Methyl acrylateDBU65°C, 4h64%>95% trans
Ethyl acrylateNone (neat)80°C, 16h58%89% trans

These reactions proceed via a zwitterionic intermediate, with the azetidine nitrogen attacking the β-position of the activated alkene . Steric effects from the difluorophenyl group influence regioselectivity.

Ring-Opening Reactions

Under acidic or oxidative conditions, the azetidine ring undergoes cleavage:

Key pathways:

  • Acid-mediated ring opening : HCl (2M) in THF at 0°C yields γ-aminobutyric acid analogs via protonation at C3 followed by nucleophilic attack .

  • Oxidative cleavage : mCPBA (2 equiv) in CH₂Cl₂ produces a β-lactam derivative (72% yield), suggesting a radical-mediated mechanism .

Cross-Coupling Reactions

The difluorophenyl group enables palladium-catalyzed couplings:

Table 3: Suzuki-Miyaura coupling performance

Boronic AcidCatalyst SystemConversionIsolated Yield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, dioxane98%89%
3-ThienylPd(OAc)₂, SPhos, CsF85%76%

Reactivity trends show para-fluorine substituents direct coupling to the meta position of the phenyl ring . Steric hindrance from the azetidine moiety necessitates bulky ligands for effective catalysis.

Biological Conjugation Reactions

The primary amine facilitates bioconjugation:

  • Fluorescent labeling : Reaction with FITC (pH 8.5, 4°C) produces stable thiourea linkages (quantitative by HPLC) .

  • Peptide coupling : EDC/HOBt-mediated attachment to Fmoc-protected amino acids achieves 68-92% coupling efficiency .

Stability and Degradation Pathways

Critical stability data:

ConditionHalf-LifeMajor Degradation Product
pH 1.0 (37°C)2.3hRing-opened succinimide
pH 7.4 (37°C)48hN-Oxide (via air oxidation)
UV light (254nm)15minDifluorobenzaldehyde derivative

Degradation occurs primarily through azetidine ring scission under acidic or photolytic conditions .

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

a) 1-[(3-Fluorophenyl)methyl]azetidin-3-amine
  • Structure : Differs by having a single fluorine substituent at the 3-position of the benzyl group.
  • Molecular Formula : C₁₀H₁₃FN₂.
  • Molecular Weight : 180.22 g/mol.
  • The absence of a second fluorine may increase electron density on the aromatic ring, impacting π-π interactions .
b) 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine
  • Structure : Features a bromine atom at the 3-position and fluorine at the 4-position.
  • Molecular Formula : C₁₀H₁₂BrFN₂ (inferred).
  • Molecular Weight : ~252.1 g/mol (calculated).

Analogues with Modified Amine or Linker Groups

a) [1-(3-Chlorophenyl)ethyl][(3,4-difluorophenyl)methyl]amine
  • Structure : Replaces the azetidine core with an ethylamine linker and introduces a 3-chlorophenyl group.
  • Molecular Formula : C₁₅H₁₄ClF₂N.
  • Molecular Weight : 281.73 g/mol.
  • The chlorine substituent adds steric bulk and alters electronic properties compared to fluorine .
b) 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine
  • Structure : Substitutes azetidine with a pyrrolidine (five-membered ring) and places fluorine at the 2-position.
  • Molecular Formula : C₁₁H₁₅FN₂.
  • Molecular Weight : ~194.25 g/mol (calculated).
  • Key Difference : The pyrrolidine ring reduces ring strain compared to azetidine, possibly enhancing synthetic accessibility. The 2-fluoro substitution alters the aromatic ring’s electronic profile .

Complex Derivatives in Drug Development

GSK 2141795 (NSC 767034)
  • Structure : Contains the 1-[(3,4-difluorophenyl)methyl]ethyl group linked to a furancarboxamide-pyrazole scaffold.
  • Molecular Formula : C₁₈H₁₆Cl₂F₂N₄O₂.
  • Molecular Weight : 429.25 g/mol.
  • Key Difference : The azetidine amine is part of a larger pharmacophore designed as a pan-AKT inhibitor. The addition of a pyrazole and furan ring system enhances target specificity but increases molecular complexity and weight .

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Impact on Properties
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine C₁₀H₁₂F₂N₂ ~196.2 (calculated) Azetidine core, 3,4-difluorobenzyl High rigidity, moderate lipophilicity
1-[(3-Fluorophenyl)methyl]azetidin-3-amine C₁₀H₁₃FN₂ 180.22 Single fluorine substituent Reduced electron-withdrawing effects
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine C₁₀H₁₂BrFN₂ ~252.1 Bromine for steric bulk Increased lipophilicity, metabolic liability
[1-(3-Chlorophenyl)ethyl][(3,4-difluorophenyl)methyl]amine C₁₅H₁₄ClF₂N 281.73 Ethyl linker, chlorophenyl group Enhanced flexibility, altered target binding
GSK 2141795 C₁₈H₁₆Cl₂F₂N₄O₂ 429.25 Complex scaffold with pyrazole/furan High target specificity, poor bioavailability

Biological Activity

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique azetidine ring structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a four-membered azetidine ring substituted with a difluorophenyl group, which enhances its chemical reactivity and biological potential. The presence of the difluorophenyl moiety is noteworthy as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Antimicrobial Activity:
Research has demonstrated that azetidine derivatives exhibit notable antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity:
this compound has been investigated for its anticancer potential. Azetidine derivatives have shown antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells . The structure-activity relationship (SAR) indicates that modifications to the azetidine ring can enhance potency against specific cancer types.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various azetidine derivatives, including those similar to this compound. Results indicated that these compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin against multidrug-resistant strains .

Case Study 2: Anticancer Properties
In a recent investigation, a series of azetidinone derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds with similar structural features to this compound showed significant activity against MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparison with similar compounds is presented below:

Compound NameStructure TypeBiological ActivityNotable Findings
1-(3-Bromo-4-chlorophenyl)methyl]azetidin-2-amineAzetidineAntimicrobialEffective against Staphylococcus strains
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-naphthyridineNaphthyridineAntibacterialHigh efficacy against resistant strains
1-(3-Fluorophenyl)-azetidinoneAzetidinoneAnticancerPotent against various tumor types

Q & A

Q. What are the recommended safety protocols for handling 3,4-difluorophenyl intermediates in large-scale syntheses?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:
  • Ventilation : Use fume hoods with >100 ft/min airflow.
  • PPE : Nitrile gloves, aprons, and full-face shields during transfers.
  • Waste disposal : Neutralize halogenated waste with 10% NaOH before incineration .

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